molecular formula C26H23N3O2S B4821274 N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-[3-(propan-2-yloxy)phenyl]quinoline-4-carboxamide

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-[3-(propan-2-yloxy)phenyl]quinoline-4-carboxamide

Cat. No.: B4821274
M. Wt: 441.5 g/mol
InChI Key: BVHGQGCCLJDNAU-UHFFFAOYSA-N
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Description

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-[3-(propan-2-yloxy)phenyl]quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-[3-(propan-2-yloxy)phenyl]quinoline-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the thiophene and phenyl groups. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-[3-(propan-2-yloxy)phenyl]quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, which can be achieved using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and various organic solvents (e.g., dichloromethane, ethanol). Reaction conditions such as temperature, pressure, and reaction time are optimized to achieve the desired transformation efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-[3-(propan-2-yloxy)phenyl]quinoline-4-carboxamide is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

Biologically, this compound may exhibit various activities such as antimicrobial, antiviral, or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, derivatives of quinoline compounds are often explored for their potential as drugs. This compound could be studied for its efficacy in treating diseases and its pharmacokinetic properties.

Industry

Industrially, this compound may be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-[3-(propan-2-yloxy)phenyl]quinoline-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-[3-(propan-2-yloxy)phenyl]quinoline-4-carboxamide include other quinoline derivatives such as:

  • 2-phenylquinoline-4-carboxamide
  • 2-(3-methoxyphenyl)quinoline-4-carboxamide
  • 2-(4-methylphenyl)quinoline-4-carboxamide

Uniqueness

What sets this compound apart is its specific substitution pattern, which may confer unique chemical and biological properties. This uniqueness can be leveraged in the design of new compounds with improved efficacy and selectivity.

Properties

IUPAC Name

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(3-propan-2-yloxyphenyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O2S/c1-15(2)31-19-9-7-8-18(12-19)24-13-21(20-10-5-6-11-23(20)28-24)25(30)29-26-22(14-27)16(3)17(4)32-26/h5-13,15H,1-4H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVHGQGCCLJDNAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)OC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-[3-(propan-2-yloxy)phenyl]quinoline-4-carboxamide
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N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-[3-(propan-2-yloxy)phenyl]quinoline-4-carboxamide
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N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-[3-(propan-2-yloxy)phenyl]quinoline-4-carboxamide
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N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-[3-(propan-2-yloxy)phenyl]quinoline-4-carboxamide
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N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-[3-(propan-2-yloxy)phenyl]quinoline-4-carboxamide
Reactant of Route 6
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N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-[3-(propan-2-yloxy)phenyl]quinoline-4-carboxamide

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